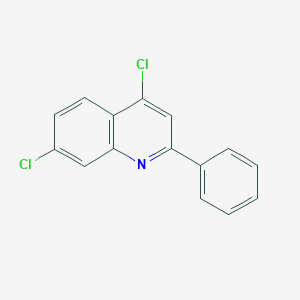
4,7-Dichloro-2-phenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dichloro-2-phenylquinoline is a synthetic compound that belongs to the class of quinoline derivatives. This compound has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 4,7-Dichloro-2-phenylquinoline involves the inhibition of protein kinases. Protein kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific amino acid residues on target proteins. This process, known as phosphorylation, plays a crucial role in the regulation of cellular processes, including cell division, proliferation, and differentiation. By inhibiting the activity of protein kinases, 4,7-Dichloro-2-phenylquinoline disrupts these cellular processes, leading to the inhibition of cancer cell growth.
Biochemische Und Physiologische Effekte
4,7-Dichloro-2-phenylquinoline has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits the activity of several protein kinases, including CDK2, CDK5, and GSK3β. These kinases play a crucial role in the regulation of cell cycle progression and neuronal development. In vivo studies have also shown that 4,7-Dichloro-2-phenylquinoline has anti-tumor activity in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4,7-Dichloro-2-phenylquinoline in lab experiments is that it is a synthetic compound that can be produced in large quantities. This makes it easier for researchers to obtain the compound for their experiments. However, one of the limitations of using the compound is that it has not been extensively studied in humans. Therefore, its safety and efficacy in humans are not well understood.
Zukünftige Richtungen
There are several future directions for the research on 4,7-Dichloro-2-phenylquinoline. One area of research is the development of more potent and selective inhibitors of protein kinases. Another area of research is the investigation of the compound's potential as a therapeutic agent for the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, more studies are needed to determine the safety and efficacy of the compound in humans.
Conclusion:
In conclusion, 4,7-Dichloro-2-phenylquinoline is a synthetic compound that has shown potential as a therapeutic agent for the treatment of cancer. The compound inhibits the activity of protein kinases, leading to the disruption of cellular processes and the inhibition of cancer cell growth. While the compound has several advantages for use in lab experiments, its safety and efficacy in humans are not well understood. Further research is needed to fully understand the potential of 4,7-Dichloro-2-phenylquinoline as a therapeutic agent.
Synthesemethoden
The synthesis of 4,7-Dichloro-2-phenylquinoline involves the reaction of 2-phenylquinoline with chloral hydrate in the presence of concentrated sulfuric acid. The resulting product is then treated with hydrochloric acid to obtain 4,7-Dichloro-2-phenylquinoline. This synthesis method has been widely used in the laboratory to produce the compound in large quantities for scientific research.
Wissenschaftliche Forschungsanwendungen
4,7-Dichloro-2-phenylquinoline has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been the compound's ability to inhibit the activity of protein kinases. Protein kinases play a crucial role in the regulation of cellular processes, and their dysregulation has been linked to the development of various diseases, including cancer. By inhibiting the activity of protein kinases, 4,7-Dichloro-2-phenylquinoline has shown potential as a therapeutic agent for the treatment of cancer.
Eigenschaften
CAS-Nummer |
116434-94-7 |
|---|---|
Produktname |
4,7-Dichloro-2-phenylquinoline |
Molekularformel |
C15H9Cl2N |
Molekulargewicht |
274.1 g/mol |
IUPAC-Name |
4,7-dichloro-2-phenylquinoline |
InChI |
InChI=1S/C15H9Cl2N/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H |
InChI-Schlüssel |
PCHBNMXAFNHKRD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)Cl |
Synonyme |
4,7-Dichloro-2-phenylquinoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



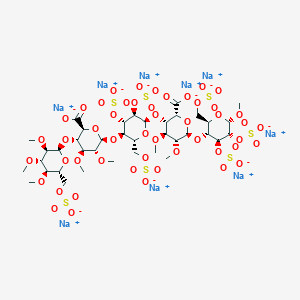
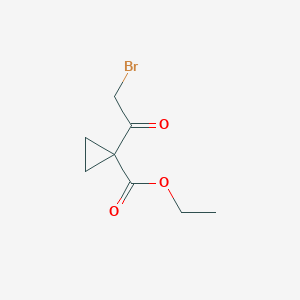
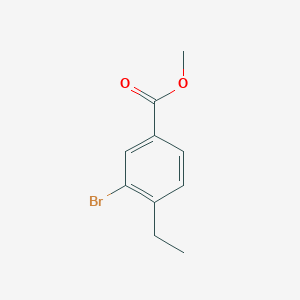
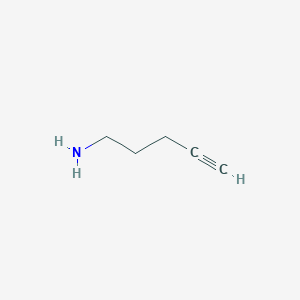
![Benzo[b]thiophene-4-carbonitrile](/img/structure/B190170.png)
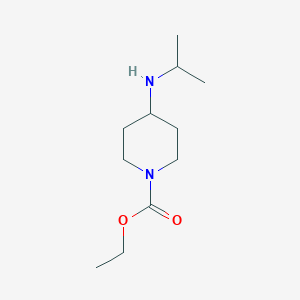
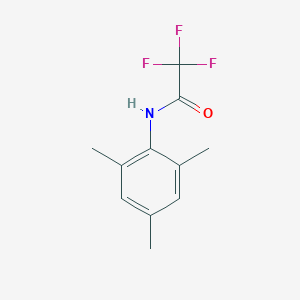
![3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate](/img/structure/B190174.png)
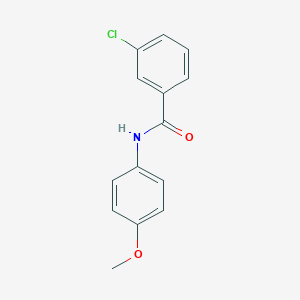
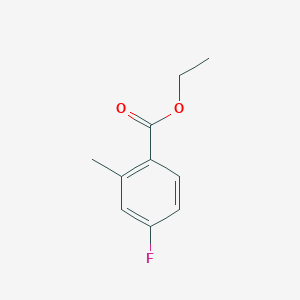
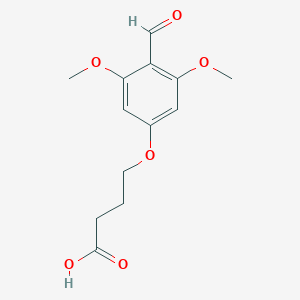
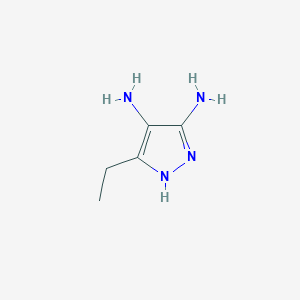
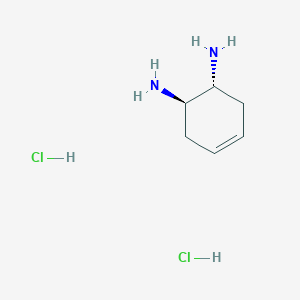
![2-[(1R,2R,3S,4R)-2-formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic Acid](/img/structure/B190194.png)